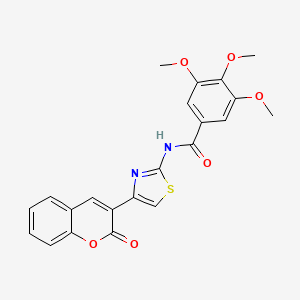

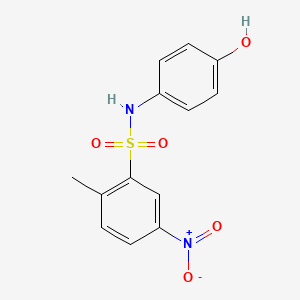

3,4,5-三甲氧基-N-(4-(2-氧代咖啡因-3-基)-1,3-噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves starting materials such as 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides. These compounds are evaluated for their anticancer activity against various cancer cell lines, indicating a methodology that could potentially be adapted for the synthesis of 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide (Ravinaik et al., 2021).

Molecular Structure Analysis

Molecular structure analysis often involves characterization techniques such as IR, NMR, and X-ray crystallography. For instance, the molecular and crystal structure of similar compounds is stabilized by intermolecular hydrogen bonds and exhibits three-dimensional supramolecular self-assembly (Kumara et al., 2018). Such studies could provide insights into the molecular structure analysis of 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide.

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include cyclization reactions, reactions with thiourea, and acylation reactions to introduce various functional groups (Narayana et al., 2004). These reactions are crucial for understanding the chemical behavior and potential reactivity of 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide.

Physical Properties Analysis

The physical properties of such complex molecules can include melting points, solubility in various solvents, and thermal stability. The physical properties are often determined using analytical techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Sharma et al., 2016). These analyses are essential for understanding the stability and physical behavior of the compound under different conditions.

Chemical Properties Analysis

Chemical properties can involve reactivity with other chemicals, stability under various conditions, and the potential for forming derivatives. Studies on similar molecules have explored their reactivity towards nucleophiles, electrophiles, and their potential in forming stable complexes with metals or other organic compounds (Obasi et al., 2017). These investigations provide a foundation for understanding the chemical versatility and potential applications of 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide.

科学研究应用

抗癌活性

- 癌症治疗的设计和合成:Ravinaik et al. (2021)进行的研究涉及设计和合成类似于所讨论化合物的衍生物。这些衍生物对各种癌细胞系表现出显著的抗癌活性,包括乳腺癌、肺癌、结肠癌和卵巢癌。

抗微生物特性

- 噻唑衍生物作为抗微生物剂:Chawla (2016)的一篇论文讨论了噻唑衍生物的合成,包括与所讨论化合物结构相关的衍生物,展示了有效的抗微生物特性。

抗氧化效应

- 体外抗氧化性能:Jaishree et al. (2012)的研究合成了新颖的衍生物,包括与所讨论化合物相关的衍生物,并评估了它们的体外抗氧化性能。一些表现出强大的抗氧化活性。

抗真菌活性

- 作为抗真菌剂的潜力:Narayana et al. (2004)的研究合成了与感兴趣化合物相关的化合物,并评估了它们的抗真菌活性。

其他药理应用

对硬脂酰辅酶A去饱和酶-1的抑制:Uto et al. (2009)的研究关于类似化合物显示它们作为硬脂酰辅酶A去饱和酶-1的抑制剂的有效性,这是一种与代谢紊乱有关的酶。

凝胶行为和分子相互作用:Yadav & Ballabh (2020)的研究探讨了N-(噻唑-2-基)苯甲酰衍生物的凝胶行为,与材料科学中非共价相互作用的研究相关。

作用机制

Target of Action

The compound, also known as “3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide” or “Oprea1_292297”, contains the Trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety . The compound also inhibited Taq polymerase and telomerase , triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics , which is crucial for cell division and thus has implications in cancer treatment . The inhibition of Hsp90 can affect multiple signaling pathways, including the PI3K/Akt/mTOR pathway , which is often dysregulated in cancer .

Result of Action

The compound’s action results in molecular and cellular effects that contribute to its bioactivity. For instance, the inhibition of tubulin and Hsp90 can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s inhibition of Taq polymerase and telomerase can also affect the replication and longevity of cancer cells .

属性

IUPAC Name |

3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O6S/c1-27-17-9-13(10-18(28-2)19(17)29-3)20(25)24-22-23-15(11-31-22)14-8-12-6-4-5-7-16(12)30-21(14)26/h4-11H,1-3H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTUMODQWGZGSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)

![2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2487088.png)

![Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester](/img/structure/B2487092.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2487093.png)

![(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2487096.png)

![5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2487097.png)

![Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate](/img/structure/B2487101.png)